molecular formula C21H21IN2S2 B12073465 3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide CAS No. 47450-63-5

3-Methyl-2-(2-((3-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide

Cat. No.: B12073465
CAS No.: 47450-63-5
M. Wt: 492.4 g/mol
InChI Key: PXNGPTDWDCOFFI-UHFFFAOYSA-M
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Description

3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide is a synthetic organic compound with the molecular formula C21H21IN2S2 and a molecular weight of 492.439 g/mol . This compound is known for its unique structure, which includes two benzothiazolium rings connected by a butenyl chain. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide typically involves the following steps :

    Starting Materials: The synthesis begins with 3-methyl-3H-benzothiazol-2-one and 3-methyl-3H-benzothiazol-2-ylidene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Formation of Intermediate: The intermediate compound is formed by the reaction of the starting materials under reflux conditions.

    Final Product: The final product, 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide, is obtained by the addition of iodine to the intermediate compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide undergoes various types of chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzothiazolium rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide has a wide range of scientific research applications, including :

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide can be compared with other similar compounds, such as :

    3-Methyl-3H-benzothiazol-2-one: This compound has a similar benzothiazolium structure but lacks the butenyl chain.

    3-Methyl-2-benzothiazolinone hydrazone hydrochloride: This compound is used in similar applications but has different chemical properties due to the presence of a hydrazone group.

    3-Methyl-2-oxazolidinone: This compound has a different heterocyclic structure but shares some chemical reactivity with 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide.

The uniqueness of 3-Methyl-2-[2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]benzothiazolium iodide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

47450-63-5

Molecular Formula

C21H21IN2S2

Molecular Weight

492.4 g/mol

IUPAC Name

(2Z)-3-methyl-2-[(2E)-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C21H21N2S2.HI/c1-4-15(13-20-22(2)16-9-5-7-11-18(16)24-20)14-21-23(3)17-10-6-8-12-19(17)25-21;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

PXNGPTDWDCOFFI-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC=CC=C2S1)C)/C=C\3/N(C4=CC=CC=C4S3)C.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=CC=CC=C2S1)C)C=C3N(C4=CC=CC=C4S3)C.[I-]

Origin of Product

United States

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